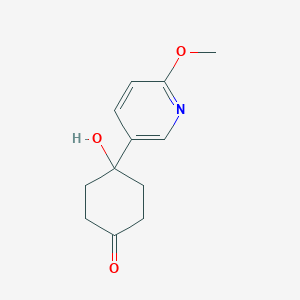

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Description

BenchChem offers high-quality 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-11-3-2-9(8-13-11)12(15)6-4-10(14)5-7-12/h2-3,8,15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZVMRZEBPGSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2(CCC(=O)CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681015 | |

| Record name | 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708273-57-8 | |

| Record name | 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone CAS number 708273-57-8

An In-depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone (CAS: 708273-57-8)

Introduction: Elucidating the Role of a Key Synthetic Intermediate

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, identified by CAS Number 708273-57-8, is a heterocyclic compound of significant interest within the pharmaceutical synthesis landscape.[1][2][3][4] While not an active pharmaceutical ingredient (API) itself, its molecular architecture makes it a crucial building block and key intermediate in the synthesis of complex therapeutic agents. Its structure, featuring a tertiary alcohol on a cyclohexanone ring and a methoxypyridine moiety, presents a unique combination of functional groups that are pivotal for constructing more elaborate molecular frameworks. This guide provides a comprehensive technical overview of its properties, a validated synthetic approach, analytical characterization, and its critical application in drug discovery, with a particular focus on its role in the synthesis of Apixaban intermediates.[5][6][7][8]

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, reaction optimization, and purification. These properties have been compiled from various chemical data providers and are summarized below.

| Property | Value | Source(s) |

| CAS Number | 708273-57-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 221.25 g/mol | [2][3][9] |

| IUPAC Name | 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | [4][] |

| Appearance | Solid (typically white) | [11] |

| Boiling Point | 389.6 °C at 760 mmHg | [2][9][12] |

| Density | ~1.23 g/cm³ | [2][9][12] |

| Polar Surface Area | 59.42 Ų | [1] |

| InChI Key | VQZVMRZEBPGSFQ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | COC1=NC=C(C=C1)C2(CCC(=O)CC2)O | [1][2] |

Synthesis Pathway and Mechanistic Considerations

The synthesis of 4-hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a classic example of nucleophilic addition to a carbonyl group. A robust and scalable method involves the Grignard reaction, which is a cornerstone of carbon-carbon bond formation in organic synthesis.

Causality of Experimental Design: The chosen pathway utilizes commercially available starting materials: 3-bromo-6-methoxypyridine and 1,4-cyclohexanedione. The Grignard reagent is prepared from the bromopyridine derivative. The causality here is that the magnesium inserts into the carbon-bromine bond, reversing the polarity (umpolung) of the pyridinyl carbon, turning it from an electrophilic to a highly nucleophilic center. This potent nucleophile is then capable of attacking one of the electrophilic carbonyl carbons of 1,4-cyclohexanedione. The use of a single equivalent of the Grignard reagent is critical for achieving mono-addition; an excess would lead to a di-addition byproduct. The reaction is conducted under anhydrous conditions (using dry THF) because Grignard reagents are highly basic and will be quenched by protic solvents like water. The final acidic workup serves to neutralize the magnesium alkoxide intermediate, protonating it to form the desired tertiary alcohol.

Detailed Synthesis Protocol

Step 1: Preparation of 3-(6-Methoxypyridin-3-yl)magnesium bromide (Grignard Reagent)

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Dissolve 3-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubble formation.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 1,4-Cyclohexanedione

-

In a separate flame-dried flask under nitrogen, dissolve 1,4-cyclohexanedione (1.2 eq) in anhydrous THF.

-

Cool this solution to 0 °C using an ice bath.

-

Slowly add the prepared Grignard reagent from Step 1 to the cooled solution of 1,4-cyclohexanedione via cannula or dropping funnel. The causality for cooling is to control the exothermicity of the addition reaction and minimize side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

Step 3: Workup and Purification

-

Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acidic workup that protonates the alkoxide and neutralizes any unreacted Grignard reagent without using strong acids that could cause degradation.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel or recrystallization to obtain pure 4-hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone.

Synthesis Workflow Diagram

Caption: Grignard-based synthesis of the target compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. While specific spectra from literature are sparse, the expected results can be predicted based on the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the cyclohexanone ring (which will likely appear as complex multiplets due to their diastereotopic nature), a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton that is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the ketone carbonyl carbon (~200-210 ppm), signals for the aromatic carbons of the pyridine ring, a signal for the quaternary carbon bearing the hydroxyl group, signals for the four methylene carbons in the cyclohexanone ring, and a signal for the methoxy carbon.

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 222.1.[13]

-

IR (Infrared Spectroscopy): Key absorption bands would include a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, a sharp, strong peak around 1710 cm⁻¹ for the C=O stretch of the ketone, and various peaks in the 1600-1400 cm⁻¹ region for the aromatic C=C and C=N stretching vibrations.[13][14]

Application in Drug Discovery: An Intermediate for Apixaban

The primary value of 4-hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone lies in its utility as a precursor in multi-step syntheses of APIs. It is notably referenced in methodologies related to the synthesis of Apixaban , a potent, direct factor Xa inhibitor used as an anticoagulant.[6] Patent literature outlines synthetic routes where intermediates with a similar core structure are essential for building the complex pyrazolo-pyridinone scaffold of Apixaban.[5][7][8][15]

The compound serves as a linchpin, bringing together the pyridinyl moiety and a functionalized cyclic ketone. The ketone and hydroxyl groups are reaction handles for subsequent transformations, such as condensation with hydrazines to form the pyrazole ring and subsequent amidation and cyclization steps to complete the final API structure.

Role in a Generalized Apixaban Synthesisdot

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Synthetic method for Apixaban drug intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]

- 8. CN103923079A - Preparation method of apixaban intermediate - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. Key Intermediates And Impurities Of The Synthesis Of Apixaban: [quickcompany.in]

Physical and chemical properties of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

An In-Depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Abstract

This document provides a comprehensive technical overview of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, a heterocyclic compound with significant potential as a building block in medicinal chemistry. The guide covers its chemical identity, physicochemical properties, a proposed synthetic route, and a workflow for its analytical characterization. While this molecule is cataloged by several chemical suppliers, detailed experimental data remains scarce in peer-reviewed literature. Therefore, this guide integrates available data with established chemical principles to offer scientifically grounded insights for researchers. The presence of a tertiary alcohol on a cyclohexanone scaffold, combined with a methoxypyridine moiety, presents a unique three-dimensional structure and a rich chemical functionality for elaboration in drug discovery programs.

Nomenclature and Chemical Structure

The unique structure of this compound, featuring a substituted pyridine ring attached to a cyclohexanone core, is key to its utility.

-

IUPAC Name: 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one[1]

-

Synonyms: 4-Hydroxy-4-(6-methoxy-3-pyridinyl)cyclohexanone[4]

Chemical Structure:

Caption: 2D structure of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone.

Physicochemical Properties

The majority of available data on the physicochemical properties of this compound are computationally predicted. These values provide useful estimates for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.

| Property | Value | Source |

| Molecular Weight | 221.25 g/mol | [1][4] |

| Appearance | Assumed to be a solid at room temperature | - |

| Boiling Point (predicted) | 389.6 °C at 760 mmHg | [1] |

| Density (predicted) | 1.23 g/cm³ | [1] |

| Polar Surface Area | 59.42 Ų | [2] |

| XLogP3 (predicted) | 1.4 | - |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 3 | [2] |

Proposed Synthesis Pathway

While a specific published synthesis for 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is not available, a highly plausible and efficient route involves the nucleophilic addition of a pyridinyl organometallic reagent to a protected cyclohexanedione. This approach is a standard and robust method for creating tertiary alcohols.

Core Logic: The synthesis hinges on the Grignard reaction, a cornerstone of C-C bond formation. To ensure selectivity, one of the ketones in the starting material, 1,4-cyclohexanedione, must be protected. The methoxypyridine moiety is introduced via its organomagnesium (Grignard) derivative, which then attacks the unprotected ketone. A final deprotection step yields the target molecule.

Step-by-Step Protocol:

-

Protection of 1,4-Cyclohexanedione:

-

Rationale: To prevent the Grignard reagent from reacting non-selectively with both carbonyl groups of 1,4-cyclohexanedione, one must be temporarily masked. An ethylene glycol ketal is a common and reliable protecting group for ketones under neutral or basic conditions.

-

Procedure:

-

Dissolve 1,4-cyclohexanedione (1.0 eq) and ethylene glycol (1.1 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-one.

-

-

-

Formation of the Grignard Reagent:

-

Rationale: 5-bromo-2-methoxypyridine is converted into its corresponding Grignard reagent, creating a potent carbon nucleophile.

-

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium suspension.

-

The reaction is exothermic and should be maintained at a gentle reflux. If necessary, gentle heating can be applied to sustain the reaction.

-

Continue stirring until the magnesium is consumed. The resulting dark solution is the Grignard reagent.

-

-

-

Grignard Addition and Deprotection:

-

Rationale: The pyridinyl Grignard reagent attacks the unprotected ketone of 1,4-dioxaspiro[4.5]decan-8-one. The subsequent acidic workup serves two purposes: to protonate the intermediate alkoxide, forming the tertiary alcohol, and to hydrolyze the ketal, restoring the second ketone.

-

Procedure:

-

Cool the Grignard reagent solution to 0 °C.

-

Slowly add a solution of 1,4-dioxaspiro[4.5]decan-8-one (0.9 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Add 2M hydrochloric acid and stir vigorously for 1-2 hours to effect deprotection.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone.

-

-

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: A standard workflow for the analytical characterization.

Predicted Spectral Characteristics:

-

¹H NMR: The spectrum is expected to show characteristic signals for the methoxy group (~3.9 ppm, singlet), aromatic protons on the pyridine ring (in the 7.0-8.5 ppm range), and aliphatic protons of the cyclohexanone ring (in the 1.5-3.0 ppm range). The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: Key signals would include the carbonyl carbon (~210 ppm), carbons of the pyridine ring (110-165 ppm), the quaternary carbon bearing the hydroxyl group (~70 ppm), and the methoxy carbon (~55 ppm).

-

IR Spectroscopy: Strong absorption bands are expected for the hydroxyl (O-H) stretch (~3400 cm⁻¹) and the ketone (C=O) stretch (~1715 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z 221 or 222, respectively, confirming the molecular weight.

Applications in Drug Discovery

While no specific application for this compound is documented, its structural motifs are prevalent in pharmacologically active molecules. The 6-methoxypyridine unit is found in numerous CNS agents and kinase inhibitors, valued for its hydrogen bonding capability and metabolic stability. The 4-hydroxycyclohexanone core provides a rigid, three-dimensional scaffold that can position substituents in well-defined spatial orientations, which is critical for optimizing interactions with biological targets.

This molecule serves as an excellent starting point for generating a library of derivatives through:

-

Derivatization of the hydroxyl group: Esterification or etherification to explore new binding interactions.

-

Modification of the ketone: Reductive amination to introduce new amine side chains or conversion to other functional groups.

-

Substitution on the pyridine ring: Further functionalization if required.

Conclusion

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a valuable, yet under-characterized, chemical entity. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and analysis. By leveraging established chemical principles, researchers can confidently incorporate this versatile building block into their discovery programs to explore novel chemical space and develop next-generation therapeutics.

References

-

PubChem. 4-Hydroxy-4-methylcyclohexanone. Available at: [Link]

-

ChemUniverse. 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone. Available at: [Link]

- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

Alichem. CAS 708273-57-8 4-Hydroxy-4-(6-methoxy-3-pyridyl)cyclohexanone. Available at: [Link]

-

Patsnap. Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its molecular characteristics, a robust proposed synthetic pathway, methods for structural verification, and the scientific rationale for its potential as a valuable building block in medicinal chemistry.

Introduction: The Strategic Value of Heterocyclic Scaffolds

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. The inclusion of heteroatoms like nitrogen and oxygen imparts unique physicochemical properties, enabling molecules to form critical interactions—such as hydrogen bonds—with biological targets like enzymes and receptors. The pyridine ring, in particular, is a privileged structure found in a multitude of FDA-approved pharmaceuticals, valued for its ability to enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles.[1][2]

The subject of this guide, 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone, combines two key structural motifs:

-

A methoxypyridine ring , a scaffold known to confer desirable drug-like properties and provide vectors for further chemical modification.[3]

-

A 4-hydroxycyclohexanone core , which presents a tertiary alcohol. This functional group can act as a hydrogen bond donor and provides a chiral center, opening possibilities for stereospecific interactions.

This document serves as a practical guide for the synthesis and validation of this compound, empowering research teams to leverage its potential in developing novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone are summarized below. These properties are essential for planning synthetic routes, purification strategies, and analytical procedures.

Molecular Structure

Caption: 2D Molecular Structure of the target compound.

Data Summary

| Property | Value | Source |

| CAS Number | 708273-57-8 | [Generic Supplier Data] |

| Molecular Formula | C₁₂H₁₅NO₃ | [Generic Supplier Data] |

| Molecular Weight | 221.25 g/mol | [Generic Supplier Data] |

| IUPAC Name | 4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | [Generic Supplier Data] |

| Canonical SMILES | COC1=NC=C(C=C1)C2(CCC(=O)CC2)O | [Generic Supplier Data] |

| InChI Key | VQZVMRZEBPGSFQ-UHFFFAOYSA-N | [Generic Supplier Data] |

| Boiling Point | 389.6 °C at 760 mmHg | [Generic Supplier Data] |

| Density | 1.230 g/cm³ | [Generic Supplier Data] |

| Polar Surface Area | 59.42 Ų | [Generic Supplier Data] |

Proposed Synthesis Protocol: A Grignard Approach

While specific literature for the synthesis of this exact molecule is sparse, a robust and logical pathway can be constructed from well-established organometallic principles. The core of this strategy is a Grignard reaction , a powerful carbon-carbon bond-forming reaction ideal for creating tertiary alcohols.[4]

The proposed synthesis involves three main stages:

-

Preparation of the Grignard Reagent: 3-Bromo-6-methoxypyridine is converted into its corresponding organomagnesium halide.

-

Protection of the Cyclohexanone: The ketone on the starting material, 1,4-cyclohexanedione, is selectively protected to prevent side reactions.

-

Grignard Addition and Deprotection: The Grignard reagent is reacted with the protected cyclohexanone, followed by acidic workup to remove the protecting group and yield the final product.

Caption: Proposed three-stage synthetic workflow.

Detailed Step-by-Step Methodology

Materials:

-

3-Bromo-6-methoxypyridine

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

1,4-Cyclohexanedione

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Hydrochloric acid (e.g., 2M HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

Stage 1: Preparation of 6-methoxypyridin-3-ylmagnesium bromide

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Add magnesium turnings (1.2 equivalents) to the flask. Add one small crystal of iodine. Gently heat the flask with a heat gun under a nitrogen flow until violet iodine vapor is observed. This step etches the magnesium surface, facilitating the reaction.

-

Reagent Addition: Add a solution of 3-bromo-6-methoxypyridine (1.0 equivalent) in anhydrous THF via the dropping funnel. Add the first ~10% of the solution at once.

-

Reaction: The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. Once started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey/brown solution is the Grignard reagent.

Causality Behind Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic sources like water. All glassware must be dry, and solvents must be anhydrous.

-

Iodine Initiation: The passivating layer of magnesium oxide on the turnings can prevent the reaction from starting. Iodine chemically activates the surface.

Stage 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Protected Ketone)

-

Setup: In a separate flask equipped with a Dean-Stark apparatus and reflux condenser, combine 1,4-cyclohexanedione (1.0 equivalent), ethylene glycol (1.1 equivalents), and a catalytic amount of p-TsOH in toluene.

-

Reaction: Heat the mixture to reflux. Water produced during the ketal formation will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected monoketal.

Causality Behind Choices:

-

Monoprotection: 1,4-cyclohexanedione has two identical ketones. By using approximately one equivalent of ethylene glycol, a statistical mixture is produced, from which the desired monoprotected product can be isolated.

-

Dean-Stark Apparatus: The formation of the ketal is a reversible equilibrium. By removing the water byproduct, the equilibrium is driven towards the product side (Le Châtelier's principle), ensuring a high yield.

Stage 3: Grignard Addition and Deprotection

-

Setup: Cool the prepared Grignard reagent solution to 0°C in an ice bath.

-

Addition: Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (0.9 equivalents) in anhydrous THF dropwise to the Grignard solution.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Quenching: Cool the reaction back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise.

-

Deprotection & Extraction: Add 2M HCl to the mixture and stir vigorously for 1-2 hours to hydrolyze the ketal protecting group. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone.

Causality Behind Choices:

-

Slow Addition at 0°C: The Grignard reaction is highly exothermic. Slow addition at low temperature helps to control the reaction rate and prevent side reactions.

-

Acidic Workup: The initial product is a magnesium alkoxide salt. The acidic workup serves two purposes: it protonates the alkoxide to form the tertiary alcohol and hydrolyzes the acid-labile ketal protecting group.

Structural Verification and Purity Analysis

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Standard workflow for structural and purity validation.

Protocol for Analysis

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or DMSO-d₆, for NMR analysis. Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile for MS and HPLC analysis.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using ESI+ mode. The experimentally observed m/z for the protonated molecule [M+H]⁺ should match the calculated exact mass.

-

Expected Result: Calculated Exact Mass for [C₁₂H₁₅NO₃+H]⁺ is 222.1125. The observed mass should be within ±5 ppm.

-

-

¹H NMR Spectroscopy: A proton NMR spectrum will confirm the presence of all key proton environments.

-

Expected Results:

-

Pyridyl Protons: 3 aromatic protons with characteristic shifts and coupling patterns for a 2,5-disubstituted pyridine.

-

Methoxy Group: A sharp singlet integrating to 3 protons, typically in the range of δ 3.9-4.1 ppm.[5]

-

Cyclohexanone Protons: A series of multiplets in the aliphatic region (δ 1.5-3.0 ppm) corresponding to the eight CH₂ protons.

-

Hydroxyl Proton: A broad singlet (exchangeable with D₂O) for the -OH group.

-

-

-

¹³C NMR Spectroscopy: This analysis will confirm the carbon skeleton.

-

Expected Results:

-

Ketone Carbonyl: A signal in the downfield region, typically δ > 200 ppm.

-

Pyridyl Carbons: 5 signals in the aromatic region (δ 110-165 ppm).[6]

-

Methoxy Carbon: A signal around δ 55-60 ppm.[5]

-

Tertiary Alcohol Carbon (C-OH): A signal around δ 70-80 ppm.

-

Cyclohexanone Carbons: Aliphatic signals for the four CH₂ carbons.

-

-

-

Purity Assessment (HPLC): Use a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient) with UV detection. A pure sample should show a single major peak. Purity is determined by the area percentage of this peak, which should be ≥95% for use in further applications.

Potential Applications in Drug Discovery

While 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone may not be an active pharmaceutical ingredient itself, its structural features make it a highly valuable starting point or intermediate for the synthesis of more complex drug candidates.[7]

-

Scaffold for Library Synthesis: The molecule provides multiple points for diversification. The ketone can be further functionalized (e.g., reductive amination, olefination), and the hydroxyl group can be used as a handle for esterification or etherification. This allows for the rapid generation of a library of related compounds for screening against biological targets.

-

Introduction of Key Pharmacophoric Elements: The methoxypyridine moiety is a common feature in molecules targeting the central nervous system and other areas.[3] Its nitrogen atom can act as a hydrogen bond acceptor, and the overall scaffold can fit into specific binding pockets.

-

Three-Dimensional Diversity: The rigid, non-aromatic cyclohexanone ring provides a three-dimensional architecture that can be exploited to achieve higher binding affinity and selectivity compared to flat, aromatic systems. The defined stereocenter at the tertiary alcohol position allows for the synthesis of single enantiomers, which is often critical for therapeutic efficacy and safety.

By providing a well-defined and functionalized core, this compound serves as an excellent platform for medicinal chemists to explore new chemical space in the pursuit of novel therapeutics.

References

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy.[Link]

-

General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. National Institutes of Health, National Center for Biotechnology Information.[Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ResearchGate.[Link]

-

Methoxy groups just stick out. ACD/Labs.[Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. National Institutes of Health, National Center for Biotechnology Information.[Link]

-

Pyridine: the scaffolds with significant clinical diversity. ResearchGate.[Link]

-

The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic aldehydes. ResearchGate.[Link]

-

NMR Chemical Shifts. University of California, Los Angeles.[Link]

-

Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry.[Link]

-

4-Hydroxycyclohexanone. PubChem, National Institutes of Health.[Link]

-

Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. ResearchGate.[Link]

-

13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.[Link]

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.[Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

Spectral data (NMR, IR, MS) of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

An In-depth Technical Guide to the Spectral Analysis of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone is a heterocyclic compound of significant interest, serving as a versatile synthetic intermediate for more complex molecular targets. Its structure, featuring a tertiary alcohol, a cyclic ketone, and a substituted pyridine ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its spectral data, offering researchers and drug development professionals a comprehensive reference for its identification and quality control. We will explore the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound.

Molecular Structure and Properties

The structural integrity of a compound is the foundation of its chemical and biological properties. The key physical and chemical properties of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone are summarized below.

| Property | Value | Source |

| CAS Number | 708273-57-8 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 221.25 g/mol | [1][2] |

| Monoisotopic Mass | 221.105193 Da | [1][2] |

| Boiling Point | 389.6°C at 760 mmHg | [2] |

| Density | 1.230 g/cm³ | [2] |

Part 1: Infrared (IR) Spectroscopy Analysis

Expertise & Experience: The Vibrational Fingerprint

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum. For 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone, the key functional groups—hydroxyl, carbonyl, and the aromatic pyridine ring—each produce characteristic absorption bands.

The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a definitive indicator of the O-H stretching vibration from the tertiary alcohol, with its breadth resulting from intermolecular hydrogen bonding.[5] The most intense peak in the spectrum is typically the C=O stretch of the cyclohexanone ring, expected around 1715 cm⁻¹.[6][7] This frequency is characteristic of a six-membered cyclic ketone.[6] Aromatic C=C and C=N stretching vibrations from the methoxypyridine ring will appear in the 1650-1450 cm⁻¹ region.[8] Finally, strong C-O stretching bands for the tertiary alcohol and the aryl ether will be present in the 1300-1000 cm⁻¹ fingerprint region.[8]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600–3200 | Strong, Broad | O–H Stretch | Tertiary Alcohol |

| ~2950 | Medium | sp³ C–H Stretch | Cyclohexane Ring |

| ~1715 | Strong, Sharp | C=O Stretch | Cyclic Ketone |

| 1650–1450 | Medium-Weak | C=C / C=N Stretch | Pyridine Ring |

| 1300–1000 | Strong | C–O Stretch | Alcohol & Aryl Ether |

Trustworthiness: A Self-Validating Protocol for IR Data Acquisition (ATR Method)

This protocol ensures reproducible and high-quality data.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Experimental Workflow: IR Analysis

Caption: Workflow for reliable IR data acquisition and analysis.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Expertise & Experience: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal distinct signals for each unique proton in the molecule. The three aromatic protons on the pyridine ring will appear as distinct multiplets in the downfield region (δ 7.0–8.5 ppm). The protons on the cyclohexanone ring are diastereotopic and will present as complex, overlapping multiplets in the aliphatic region (δ 1.8-3.0 ppm). A sharp singlet corresponding to the three methoxy (–OCH₃) protons is expected around δ 3.9 ppm.[9] The hydroxyl (–OH) proton will appear as a singlet that can vary in chemical shift and can be confirmed by its disappearance upon shaking the sample with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The most downfield signal will be the carbonyl carbon of the ketone, typically appearing above δ 200 ppm.[10] The carbons of the pyridine ring will resonate between δ 110–165 ppm. The quaternary carbon bearing the hydroxyl group is expected around δ 70-80 ppm, while the aliphatic carbons of the cyclohexanone ring will be found in the δ 20–50 ppm range. The methoxy carbon will give a signal around δ 55 ppm.[11]

Predicted ¹H and ¹³C NMR Data

| ¹H NMR | ¹³C NMR | |||

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Chemical Shift (δ ppm) | Assignment |

| ~8.2 | d | Pyridine H | >200 | C=O (Ketone) |

| ~7.6 | dd | Pyridine H | 110–165 | Pyridine Carbons |

| ~6.8 | d | Pyridine H | 70–80 | C-OH |

| ~3.9 | s | –OCH₃ | ~55 | –OCH₃ |

| 1.8–3.0 | m | Cyclohexanone CH₂ | 20–50 | Cyclohexanone CH₂ |

| Variable | s | –OH |

Trustworthiness: A Self-Validating Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ 0.00 ppm), for accurate chemical shift referencing.

-

Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.

-

¹H Acquisition: Acquire the proton spectrum using standard parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical.

-

¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required. Proton decoupling is used to simplify the spectrum to singlets and improve the signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decay (FID) to obtain the final spectrum.

Experimental Workflow: NMR Analysis

Caption: Standardized workflow for NMR spectral acquisition.

Part 3: Mass Spectrometry (MS) Analysis

Expertise & Experience: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. Using a high-resolution mass spectrometer (HRMS) allows for the determination of the molecular formula.

For 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone, the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its monoisotopic mass (221.1052). Common fragmentation pathways for cyclic ketones and tertiary alcohols are well-documented.[12][13] A prominent fragmentation would be the loss of a water molecule ([M-H₂O]⁺•) from the tertiary alcohol. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a characteristic fragmentation of ketones and would lead to several diagnostic fragment ions.[14][15] Cleavage of the bond connecting the two ring systems is also a probable pathway.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment | Description |

| 221.1052 | [C₁₂H₁₅NO₃]⁺• | Molecular Ion (M⁺•) |

| 203.0946 | [M – H₂O]⁺• | Loss of water |

| 192.0868 | [M – C₂H₅]⁺• | Alpha-cleavage of ethyl radical |

| 178.0712 | [M – C₃H₇]⁺• | Alpha-cleavage of propyl radical |

| 122.0500 | [C₇H₆NO]⁺ | Cleavage yielding the pyridine fragment |

Trustworthiness: A Self-Validating Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion and various fragment ions.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The instrument's software plots the signal intensity versus the m/z ratio to produce the mass spectrum.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. CAS#:708273-57-8 | 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone | Chemsrc [chemsrc.com]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. theorganicchemistryguide.weebly.com [theorganicchemistryguide.weebly.com]

- 9. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. spectrabase.com [spectrabase.com]

- 12. GCMS Section 6.11.2 [people.whitman.edu]

- 13. whitman.edu [whitman.edu]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

An In-depth Technical Guide to the Purity and Stability of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

Abstract

This technical guide provides a comprehensive overview of the critical quality attributes of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, a key intermediate in pharmaceutical development. This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of the methodologies required to assess the purity and stability of this compound. By synthesizing established analytical principles with insights into the degradation pathways of related pyridine and cyclohexanone derivatives, this guide establishes a framework for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). We will explore the physicochemical properties, propose a robust stability-indicating analytical method, and delineate a comprehensive forced degradation study protocol. The causality behind experimental choices is explained to provide a deeper understanding of the molecule's behavior under various stress conditions.

Introduction

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique structure, combining a substituted pyridine ring with a functionalized cyclohexanone moiety, makes it a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. The purity and stability of such intermediates are paramount, as impurities or degradation products can carry through the synthetic process, potentially impacting the safety and efficacy of the final API.

This guide is structured to provide a proactive approach to quality control. We will first establish the fundamental physicochemical properties of the molecule. Subsequently, a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method will be presented, designed to separate the parent compound from potential degradation products. The core of this document is a comprehensive discussion on the stability profile, including a proposed forced degradation study protocol. This protocol is designed to intentionally stress the molecule to identify likely degradation pathways and products, a critical step in developing robust formulations and defining appropriate storage conditions.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is the foundation for developing appropriate analytical methods and handling procedures. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | [3][4][5][6] |

| Molecular Weight | 221.25 g/mol | [4][5][6] |

| CAS Number | 708273-57-8 | [3][4][6] |

| Appearance | (Predicted) White to off-white solid | General knowledge |

| Boiling Point | 389.6 °C at 760 mmHg | [4][5] |

| Density | 1.230 g/cm³ | [4][5] |

| Polar Surface Area | 59.42 Ų | [3] |

| LogP (calculated) | 0.50 | [3] |

| H-Bond Donors | 1 | [3] |

| H-Bond Acceptors | 4 | [3] |

The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the ketone, methoxy, and pyridine nitrogen) suggests moderate polarity and potential for intermolecular interactions, which can influence its crystal lattice and dissolution properties. The calculated LogP indicates a relatively balanced hydrophilic-lipophilic character.

Purity Assessment: A Stability-Indicating HPLC Method

To accurately quantify 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone and separate it from process impurities and degradation products, a stability-indicating analytical method is essential. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed due to its versatility, specificity, and wide applicability in pharmaceutical analysis.[7][8][9]

Rationale for Method Selection

The choice of an RP-HPLC method is predicated on the molecule's structure. The combination of the aromatic pyridine ring and the more aliphatic cyclohexanone ring provides sufficient hydrophobicity for retention on a C18 stationary phase. The pyridine ring contains a chromophore that allows for sensitive UV detection. The primary objective is to develop a method that can resolve the main peak from all potential degradation products generated during forced degradation studies, thereby proving its stability-indicating nature.[1]

Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Justification |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for compounds of moderate polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent ionization of the pyridine nitrogen. |

| Mobile Phase B | Acetonitrile | A common, strong organic solvent for eluting analytes in RP-HPLC. |

| Gradient Elution | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. | A gradient is necessary to elute any potential degradation products that may have significantly different polarities from the parent compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without generating excessive backpressure. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 270 nm (or as determined by UV scan) | The methoxypyridine moiety is expected to have a UV maximum around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Diluent | 50:50 Acetonitrile:Water | Ensures solubility of the analyte and compatibility with the mobile phase. |

Method Validation Workflow

The proposed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.

Caption: Potential Degradation Pathways.

-

Dehydration (Acid/Thermal Stress): The tertiary alcohol on the cyclohexanone ring is susceptible to acid-catalyzed dehydration, leading to the formation of an alkene. This is a common degradation pathway for similar structures.

-

O-Demethylation (Acid Hydrolysis): The methoxy group on the pyridine ring could undergo acid-catalyzed hydrolysis to form the corresponding pyridinone derivative.

-

N-Oxidation (Oxidative Stress): The nitrogen atom in the pyridine ring is a potential site for oxidation, particularly in the presence of peroxides, leading to the formation of a pyridine N-oxide. [10]* Ring Opening (Oxidative Stress): The cyclohexanone ring could be susceptible to oxidative cleavage, such as through a Baeyer-Villiger-type oxidation, resulting in the formation of a lactone.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following recommendations are made to ensure the integrity of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone:

-

Storage: The compound should be stored in well-sealed containers at controlled room temperature, protected from excessive heat.

-

Light Protection: Given the potential for photolytic degradation, storage in amber vials or light-resistant containers is strongly advised. [11]* Inert Atmosphere: To minimize the risk of oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) should be considered for long-term storage.

-

pH Control: In solution, the compound is likely to be most stable at a neutral pH. Contact with strong acids or bases should be avoided.

Conclusion

The purity and stability of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone are critical attributes that must be carefully controlled and monitored. This technical guide has provided a comprehensive framework for achieving this, from understanding the fundamental physicochemical properties to implementing a robust, stability-indicating HPLC method. The proposed forced degradation studies offer a systematic approach to identifying potential degradation pathways, enabling the development of stable formulations and appropriate storage conditions. By adhering to these principles and methodologies, researchers and drug developers can ensure the quality and consistency of this important pharmaceutical intermediate, thereby supporting the advancement of safe and effective new medicines.

References

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

-

Pharma Stability: Photostability (ICH Q1B). Celsis. Available at: [Link]

-

ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. Available at: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]

-

4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone. ChemUniverse. Available at: [Link]

-

Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. Available at: [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

-

Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

-

Forced Degradation Studies. Semantic Scholar. Available at: [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

-

Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. pnrjournal.com [pnrjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

The Enigmatic Role of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone in Medicinal Chemistry: A Structural Overview and Future Perspectives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds as building blocks for therapeutic agents is a continuous endeavor. Among the myriad of structures, those combining heterocyclic moieties with carbocyclic rings often present a rich ground for discovering new biological activities. One such molecule is 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone , a compound that, while commercially available, remains largely uncharacterized in the public scientific literature regarding its specific role and potential in drug discovery. This technical guide aims to provide a comprehensive overview of this molecule based on available chemical data and the broader context of its constituent chemical motifs—the pyridine and cyclohexanone rings—to postulate its potential applications and guide future research.

Physicochemical Properties and Structural Features

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, with the CAS Number 708273-57-8, possesses a molecular formula of C12H15NO3 and a molecular weight of 221.26 g/mol .[1][2] Its structure features a central cyclohexanone ring substituted at the 4-position with both a hydroxyl group and a 6-methoxypyridin-3-yl group.

Table 1: Physicochemical Properties of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

| Property | Value | Reference |

| CAS Number | 708273-57-8 | [3] |

| Molecular Formula | C12H15NO3 | [3] |

| Molecular Weight | 221.26 g/mol | [2] |

| LogP (calculated) | 0.50 | [3] |

| Polar Surface Area | 59.42 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 3 | [3] |

The presence of a ketone, a tertiary alcohol, a pyridine ring, and a methoxy ether group endows the molecule with multiple points for potential biological interactions and chemical modifications. The calculated LogP suggests a moderate lipophilicity, a key parameter in determining the pharmacokinetic profile of a potential drug candidate.

The Medicinal Chemistry Context of the Constituent Scaffolds

While direct biological data on 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is scarce, the individual components of its structure are well-established pharmacophores.

The Pyridine Moiety

The pyridine ring is a ubiquitous feature in a vast number of approved drugs and biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor binding. The methoxy substituent on the pyridine ring can also participate in hydrogen bonding and may influence the metabolic stability of the compound.

The Cyclohexanone Core

The cyclohexanone scaffold provides a three-dimensional framework that can be functionalized to orient substituents in specific spatial arrangements for optimal interaction with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing significantly to binding affinity. The ketone functionality can also participate in hydrogen bonding or be a site for further chemical elaboration. Research on curcuminoid derivatives incorporating a 4-hydroxycyclohexanone scaffold has demonstrated significant in vitro antiproliferative activity against various cancer cell lines, highlighting the potential of this core structure in oncology.[4]

Postulated Roles and Future Research Directions

Given the structural features and the known activities of its components, 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone can be envisioned primarily as a versatile intermediate or a scaffold for the synthesis of more complex molecules with potential therapeutic applications.

As a Key Intermediate in Multi-step Synthesis

The hydroxyl and ketone functionalities of the cyclohexanone ring, along with the reactivity of the pyridine ring, offer multiple handles for synthetic transformations.

Potential Synthetic Pathways:

Caption: Potential synthetic transformations of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone.

Experimental Protocol: Hypothetical Reduction of the Ketone

A robust and scalable protocol for the reduction of the ketone would be a crucial first step in many synthetic routes.

-

Dissolution: Dissolve 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol at room temperature.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reducing Agent Addition: Add sodium borohydride (NaBH4) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add acetone to quench the excess NaBH4.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude diol by column chromatography.

This protocol is a standard procedure for ketone reduction and would require optimization for this specific substrate.

As a Scaffold for Library Synthesis

The molecule is an ideal starting point for the creation of compound libraries for high-throughput screening. By systematically varying the substituents on the pyridine ring and performing a range of reactions on the cyclohexanone core, a diverse set of analogs can be generated.

Caption: Library synthesis strategy using the title compound as a core scaffold.

Potential Therapeutic Areas for Investigation

Based on the known biological activities of related structures, derivatives of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone could be explored in several therapeutic areas:

-

Oncology: The antiproliferative potential of the 4-hydroxycyclohexanone core suggests that novel analogs could be designed as anticancer agents.[4]

-

Inflammation: Benzylidene cyclohexanone derivatives have been reported to possess anti-inflammatory properties.[5]

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. It is plausible that derivatives could be designed to target specific kinases involved in disease pathways.

-

GPCR Modulation: G protein-coupled receptors (GPCRs) are a major class of drug targets. The three-dimensional nature of the cyclohexanone ring could be exploited to develop selective GPCR modulators.[6][7][8][9][10]

Conclusion and Future Outlook

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone currently stands as a molecule of untapped potential in medicinal chemistry. While direct biological data is lacking, its structural features and the well-documented importance of its constituent pyridine and cyclohexanone motifs in drug discovery strongly suggest its utility as a valuable building block. Future research should focus on the systematic exploration of its synthetic utility to generate novel compound libraries. Subsequent screening of these libraries against a range of biological targets, particularly in the areas of oncology and inflammation, could unveil novel therapeutic leads and finally elucidate the definitive role of this enigmatic molecule in medicinal chemistry. The development of robust and scalable synthetic protocols for its modification will be the critical first step in unlocking its full potential.

References

Due to the lack of specific scientific literature on the medicinal chemistry applications of 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, the reference list primarily includes sources for its chemical properties and general information on related scaffolds.

-

4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone. ChemUniverse. [Link]

- Cyclohexanone derivatives and preparation thereof.

-

Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters. PubMed. [Link]

- 4-alkyl cyclohexanepropanal compounds and their use in perfume compositions.

-

The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic... ResearchGate. [Link]

-

Novel Allosteric Modulators of G Protein-coupled Receptors. PMC. [Link]

- Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone and their synthesis.

-

4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone. ChemUniverse. [Link]

-

Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed. [Link]

-

General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. [Link]

-

Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. PubMed. [Link]

-

Allosteric modulation of GPCRs: From structural insights to in silico drug discovery. ResearchGate. [Link]

-

Allosteric modulation of GPCRs: From structural insights to in silico drug discovery. PubMed. [Link]

-

New Pipelines for Novel Allosteric GPCR Modulators. PMC. [Link]

Sources

- 1. US20150087688A1 - Prodrugs of hydroxyl-comprising drugs - Google Patents [patents.google.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0860422A1 - Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone and their synthesis. - Google Patents [patents.google.com]

- 6. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Allosteric modulation of GPCRs: From structural insights to in silico drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Pipelines for Novel Allosteric GPCR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone in Pharmaceutical Synthesis: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and application of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone. This key building block has gained significant attention in medicinal chemistry, most notably for its integral role in the synthesis of the highly selective RET kinase inhibitor, Selpercatinib. This guide will delve into the causality behind its strategic use in drug design, provide detailed experimental protocols, and present its physicochemical and spectroscopic data.

Introduction: A Building Block of Strategic Importance

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount. 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone, a substituted cyclohexanone derivative, has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features, combining a reactive ketone, a tertiary alcohol, and a methoxypyridine moiety, offer multiple avenues for synthetic elaboration and contribute significantly to the pharmacological profile of the final active pharmaceutical ingredient (API).

The primary driver for the heightened interest in this building block is its application in the synthesis of Selpercatinib (LOXO-292), a first-in-class, highly potent, and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] Activating mutations and fusions in the RET gene are oncogenic drivers in a variety of cancers, including non-small cell lung cancer and thyroid cancers.[3][4] The design of Selpercatinib, and by extension the selection of its synthetic precursors, was a deliberate process aimed at achieving high selectivity and potency, and 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone plays a pivotal role in realizing these objectives.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in multi-step syntheses.

Table 1: Physicochemical Properties of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone [5][6]

| Property | Value |

| CAS Number | 708273-57-8 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Boiling Point | 389.6 °C at 760 mmHg |

| Density | 1.23 g/cm³ |

| Polar Surface Area | 59.4 Ų |

| XLogP3 | 1.4 |

Spectroscopic Data:

While a publicly available, comprehensive set of experimental spectra is not readily found in the literature, the expected spectroscopic signatures can be inferred from its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.9 ppm), aromatic protons on the pyridine ring (in the 7.0-8.5 ppm region), and the methylene protons of the cyclohexanone ring (in the 1.5-3.0 ppm range). The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon around 210 ppm, signals for the aromatic carbons of the pyridine ring between 110 and 165 ppm, a signal for the carbon bearing the hydroxyl group around 70 ppm, and signals for the cyclohexyl methylene carbons in the 20-40 ppm range. The methoxy carbon would appear around 55 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the ketone carbonyl group (C=O) around 1710 cm⁻¹, a broad absorption for the hydroxyl group (O-H) around 3400 cm⁻¹, and bands corresponding to the C-O and C-N stretching vibrations, as well as aromatic C-H and C=C stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

Synthesis of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone: A Validated Protocol

The synthesis of this key intermediate is typically achieved through a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. The following protocol is a representative, self-validating system for its preparation.

Synthetic Workflow

Caption: Synthetic workflow for 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone.

Step-by-Step Experimental Protocol

Materials:

-

5-bromo-2-methoxypyridine

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

1,4-cyclohexanedione

-

Ethylene glycol

-

p-toluenesulfonic acid (p-TsOH)

-

Anhydrous Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hydrochloric acid (aqueous solution)

Procedure:

Step 1: Preparation of 1,4-Cyclohexanedione Monoethylene Ketal [7]

-

To a solution of 1,4-cyclohexanedione in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-ketal, which can be used in the next step without further purification.

Step 2: Grignard Reaction and Deprotection [8][9][10][11]

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents) and a crystal of iodine.

-

Add a small portion of a solution of 5-bromo-2-methoxypyridine (1.0 equivalent) in anhydrous THF to initiate the Grignard reaction. Gentle heating may be required.

-

Once the reaction has initiated, add the remaining 5-bromo-2-methoxypyridine solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To the crude product, add a solution of aqueous hydrochloric acid and stir at room temperature. Monitor the deprotection by TLC.

-

Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone.

Application in Pharmaceutical Synthesis: The Case of Selpercatinib

The strategic importance of 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone is best exemplified by its use in the synthesis of Selpercatinib.

The Role of the Building Block in the Final Drug Structure

In the multi-step synthesis of Selpercatinib, 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexanone serves as a key precursor to introduce the 6-methoxypyridin-3-yl moiety, which is crucial for the drug's interaction with the RET kinase. The subsequent synthetic transformations typically involve a reductive amination of the ketone, followed by further coupling reactions to build the final complex structure of Selpercatinib.

Medicinal Chemistry Rationale: Structure-Activity Relationship (SAR)

The 6-methoxypyridine group of Selpercatinib, derived from the building block, plays a critical role in the drug's high affinity and selectivity for the RET kinase. X-ray crystallography studies have revealed that this moiety occupies a region of the ATP-binding pocket of the RET kinase often referred to as the "front pocket".[12] The methoxy group can form favorable interactions within this pocket, contributing to the overall binding energy.

Furthermore, the cyclohexanol portion of the molecule provides a rigid scaffold that correctly orients the methoxypyridine group for optimal interaction with the kinase. The hydroxyl group can also participate in hydrogen bonding interactions, either with the target protein or with solvent molecules, which can influence the drug's pharmacokinetic properties. The design of kinase inhibitors often involves exploring the solvent-exposed regions of the ATP-binding site, and the cyclohexanol scaffold allows for modifications that can fine-tune the drug's properties.[13]

Caption: Simplified binding model of Selpercatinib within the RET kinase active site.

Conclusion